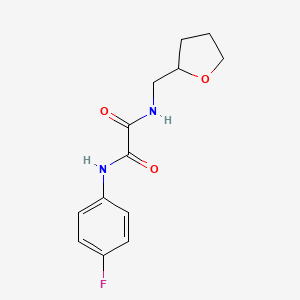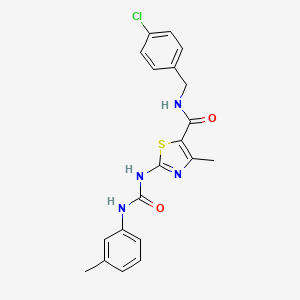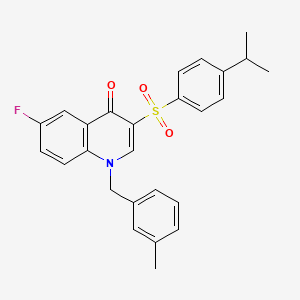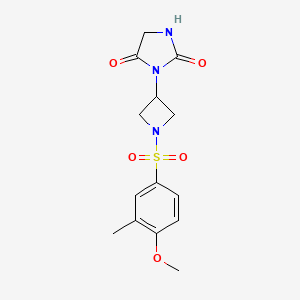![molecular formula C20H18N4O3 B2955745 2-(2,4-dioxo-1H-quinazolin-3-yl)-N-[2-(1H-indol-3-yl)ethyl]acetamide CAS No. 919741-30-3](/img/structure/B2955745.png)
2-(2,4-dioxo-1H-quinazolin-3-yl)-N-[2-(1H-indol-3-yl)ethyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-(2,4-dioxo-1H-quinazolin-3-yl)-N-[2-(1H-indol-3-yl)ethyl]acetamide” belongs to the class of quinazolinones and indoles. Quinazolinones are a class of organic compounds that contain a quinazoline core, which is a fused two-ring system, made up of a benzene ring and a pyrimidine ring . Indoles are a class of organic compounds that contain a benzene ring fused to a pyrrole ring .
科学的研究の応用
Green Process for the Synthesis of Quinazolinones
A study by Mikra et al. (2022) developed an efficient green synthesis process for 3-amino-2-methyl-quinazolin-4(3H)-ones, highlighting their potential in drug development due to their "privileged" pharmacophore status for anticancer and antimicrobial activities. These compounds exhibit photo-activity towards plasmid DNA under UV radiation, suggesting applications in photo-chemotherapeutics and photodynamic therapy (Mikra, Bairaktari, Petridi, Detsi, & Fylaktakidou, 2022).
Antagonistic Activity on α1-Adrenoceptors
Research by Abou-Seri, Abouzid, and Abou El Ella (2011) focused on the synthesis of quinazolinone-arylpiperazine derivatives as α1-adrenoceptor antagonists. These compounds exhibited promising hypotensive activity in normotensive cats and α1-blocking activity, suggesting their potential in treating hypertension and related cardiovascular conditions (Abou-Seri, Abouzid, & Abou El Ella, 2011).
Synthesis of Heterocyclic Nitrogen Compounds
Hassan et al. (2013) described the synthesis of various heterocycles from (2,4-dioxo-1,4-dihydro-2H-quinazolin-3-yl)-acetic acid hydrazide. These heterocycles include triazole, oxadiazole, pyrazole, phthalazine, and indol-2-one rings, indicating their utility in the synthesis of novel compounds with potential pharmacological properties (Hassan, Seleem, Younes, Taha, & Abdelmonsef, 2013).
Tryptanthrin Derivatives for Pharmaceutical Applications
Kovrizhina et al. (2022) synthesized a novel tryptanthrin derivative, demonstrating its potential high bioavailability and application in developing anti-inflammatory drugs. This highlights the versatility of quinazolinone derivatives in creating compounds with significant therapeutic potential (Kovrizhina, Kolpakova, Kuznetzov, & Khlebnikov, 2022).
Quinazolinone Derivatives from Streptomyces Isolates
A study on Streptomyces isolates by Maskey et al. (2004) resulted in the isolation of several 1H-quinazolin-4-one derivatives, showcasing the natural occurrence and potential biomedical applications of these compounds in microbial sources (Maskey, Shaaban, Grün-wollny, & Laatsch, 2004).
将来の方向性
The future directions for research on this compound could include further investigation into its potential uses, such as its potential as an α-glucosidase inhibitor . Additionally, research could be conducted to explore more efficient synthesis methods or to investigate the properties of related compounds.
特性
IUPAC Name |
2-(2,4-dioxo-1H-quinazolin-3-yl)-N-[2-(1H-indol-3-yl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O3/c25-18(21-10-9-13-11-22-16-7-3-1-5-14(13)16)12-24-19(26)15-6-2-4-8-17(15)23-20(24)27/h1-8,11,22H,9-10,12H2,(H,21,25)(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBVFEDZYNKXRGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC(=O)CN3C(=O)C4=CC=CC=C4NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-dioxo-1H-quinazolin-3-yl)-N-[2-(1H-indol-3-yl)ethyl]acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1-cyanocyclohexyl)-2-{[1-(propan-2-yl)-1H-1,3-benzodiazol-2-yl]sulfanyl}acetamide](/img/structure/B2955662.png)

![N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-3-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2955669.png)



![3-(2-chlorophenyl)-5-methyl-N-(2-(4-nitrophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)isoxazole-4-carboxamide](/img/structure/B2955673.png)
![2,4-Dimethyl-6-{[1-(pyrimidine-2-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B2955675.png)
![1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 2-(2-fluorophenoxy)acetate](/img/structure/B2955676.png)
methanone](/img/structure/B2955677.png)
![2-{(E)-[(2,5-difluorophenyl)imino]methyl}-6-ethoxyphenol](/img/structure/B2955678.png)
![2-[[1-(5-Fluoropyrimidin-2-yl)piperidin-3-yl]methoxy]-5-methylpyrimidine](/img/structure/B2955679.png)

